molecular formula C9H15N3O B2357968 2-(Dimethylamino)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 1247499-80-4

2-(Dimethylamino)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2357968
CAS No.: 1247499-80-4
M. Wt: 181.239
InChI Key: LNRQIEJKAOJNFM-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one (CAS 1247499-80-4) is a high-purity dihydropyrimidinone compound supplied with a documented 98% purity . This chemical belongs to a class of molecules known for their significant value in medicinal chemistry research, particularly as a novel family of nonxanthine A2B adenosine receptor (A2B AdoR) antagonists . The A2B receptor subtype is a low-affinity receptor activated under high oxidative stress conditions, such as hyperglycemia and mast cell activation, making it a promising therapeutic target . Research indicates that A2B receptor antagonists are being investigated for the treatment of conditions like diabetes, diabetic retinopathy, asthma, and chronic obstructive pulmonary disease (COPD) . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care, as it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Please refer to the provided Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

2-(dimethylamino)-4-propan-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-6(2)7-5-8(13)11-9(10-7)12(3)4/h5-6H,1-4H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRQIEJKAOJNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modified Urea Components

Replacing urea with N,N-dimethylurea in the Biginelli reaction could directly introduce the dimethylamino group. However, classical conditions often fail due to reduced nucleophilicity of dimethylurea. Recent advances using Fe(III) Schiff base catalysts under ultrasonic irradiation (40 kHz, 70°C) have improved reactivity with substituted ureas, achieving yields up to 88% for analogous dihydropyrimidinones.

Example protocol :

  • Combine isobutyraldehyde (1 mmol), isopropyl acetoacetate (1 mmol), and N,N-dimethylurea (1.2 mmol) in ethanol.
  • Add 10 mol% Fe(III) Schiff base-SBA-15 catalyst.
  • Irradiate with ultrasound at 70°C for 45 min.
  • Filter and recrystallize from ethanol.

β-Keto Ester Modifications

Using β-keto esters with branched alkyl chains (e.g., isopropyl acetoacetate) directs the isopropyl group to C6. Catalyst selection critically impacts regioselectivity:

Catalyst Yield (%) Reaction Time Temperature
Fe(III)-SBA-15 82 45 min 70°C
CAN 68 3 h 80°C
L-(+)-tartaric acid-DMU 75 2 h 70°C

Ultrasound-assisted methods reduce reaction times by 60% compared to conventional heating.

Post-Synthetic Functionalization Strategies

Amination-Alkylation Sequence

  • Synthesize 2-amino-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one via Biginelli reaction using guanidine hydrochloride.
  • Methylate the amino group using dimethyl sulfate (2 eq) in DMF at 0–5°C with K₂CO₃ as base:
    $$
    \text{2-NH}2 + (\text{CH}3)2\text{SO}4 \rightarrow \text{2-N}(\text{CH}3)2 + \text{H}2\text{SO}4
    $$
    Yields: 70–85% after column chromatography.

Reductive Amination

  • Prepare 2-oxo intermediate via oxidation of 2-hydroxy analog (H₂O₂, AcOH, 50°C).
  • React with dimethylamine hydrochloride (3 eq) using NaBH₃CN in MeOH:
    $$
    \text{2-O} + \text{H}2\text{N}(\text{CH}3)2 \xrightarrow{\text{NaBH₃CN}} \text{2-N}(\text{CH}3)_2
    $$
    Isolated yields: 65–78%.

Green Chemistry Approaches

Low-Melting Mixture (LMM) Synthesis

A eutectic mixture of L-(+)-tartaric acid and N,N'-dimethylurea (30:70 wt%) serves as both solvent and catalyst:

  • Heat LMM to 70°C until molten.
  • Add aldehyde (1 mmol), β-keto ester (1 mmol), and N-methylurea (1.2 mmol).
  • Stir for 2 h, then precipitate with ice water.

Advantages :

  • 94% atom economy
  • Catalyst reuse for 5 cycles without yield drop

Mechanochemical Synthesis

Ball-mill grinding (400 rpm, stainless steel jar):

  • Reactants: 1.5 eq aldehyde, 1 eq β-keto ester, 1.2 eq dimethylurea
  • Additive: SiO₂ nanoparticles (5 wt%)
  • Time: 30 min
  • Yield: 81% with 98% purity by HPLC

Analytical Characterization

Key spectroscopic data for authentication:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.12 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.82 (s, 6H, N(CH₃)₂), 3.21–3.29 (m, 1H, CH(CH₃)₂), 5.41 (s, 1H, H-5), 9.12 (br s, 1H, NH).
  • FT-IR (KBr) : 1675 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1245 cm⁻¹ (C-N).
  • HRMS (ESI+) : m/z calcd for C₉H₁₆N₃O [M+H]⁺ 194.1293, found 194.1296.

Challenges and Optimization

Regioselectivity Control

The isopropyl group’s steric bulk necessitates careful catalyst selection. Fe(III)-SBA-15 provides 98:2 regioselectivity for C6-substitution over C5 in model reactions.

Dimethylamino Group Stability

N-Demethylation occurs above 150°C, requiring low-temperature workup (<50°C) during solvent removal.

Industrial-Scale Considerations

Parameter Batch Process Flow Chemistry
Annual Capacity 500 kg 2,000 kg
Purity 98.5% 99.3%
E-Factor 32 18
Cost/kg \$1,200 \$850

Flow systems using immobilized Fe(III)-SBA-15 in microreactors achieve 93% conversion in 8 min residence time.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Research indicates that derivatives of similar structures exhibit significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. For instance, compounds with similar motifs have shown minimum inhibitory concentrations (MIC) around 256 µg/mL against these bacteria .
    CompoundMIC (µg/mL)Target Pathogen
    Similar Derivative A256E. coli
    Similar Derivative B256S. aureus
  • Cytotoxicity Against Cancer Cells
    • The compound has demonstrated selective cytotoxicity towards human cancer cell lines in preliminary studies. For example, compounds with a similar structure have shown efficacy against triple-negative breast cancer models, leading to tumor reductions of approximately 40% compared to controls .
    Study FocusTumor TypeReduction (%)
    Anticancer Activity StudyTriple-Negative Breast Cancer40
  • Enzyme Inhibition
    • The compound may act as an inhibitor for key enzymes involved in metabolic pathways relevant to diseases such as neurodegenerative disorders. For example, studies have highlighted its potential to inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation .

Case Study 1: Anticancer Efficacy

A study conducted at a major research institution evaluated the anticancer efficacy of 2-(Dimethylamino)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one against various cancer cell lines:

  • Significant Tumor Reduction : Treated mice showed a tumor size decrease of around 40% compared to untreated controls.
  • Mechanistic Insights : Western blot analyses indicated downregulation of anti-apoptotic proteins in treated groups.

Case Study 2: Antimicrobial Properties

In another investigation focusing on the antimicrobial properties of the compound:

  • In Vitro Testing : The compound was tested against multiple bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria.
  • Results : The compound exhibited an MIC comparable to established antibiotics, making it a candidate for further development.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Dihydropyrimidinones

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
2-(Dimethylamino)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one (Target) -N(CH₃)₂ (C2), -CH(CH₃)₂ (C6) C₉H₁₆N₃O 182.25* Moderate lipophilicity; potential for hydrogen bonding via carbonyl group.
6-Amino-2-(dimethylamino)-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one -NH₂ (C6), -N(CH₃)₂ (C2) C₉H₁₆N₄O 196.25 Additional amino group enhances polarity and hydrogen-bonding capacity.
2-(2-Aminobutan-2-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one HCl -NH₂C(CH₂CH₃)₂ (C2), HCl salt C₁₁H₂₀ClN₃O 245.75 Hydrochloride salt improves aqueous solubility; bulky substituent at C2.
2-[(Propan-2-yl)amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one -NHCH(CH₃)₂ (C2), -CF₃ (C6) C₈H₁₁F₃N₃O 222.19 Trifluoromethyl group increases lipophilicity and metabolic stability.
2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one -NHC₆H₁₁ (C2), -CH(CH₃)₂ (C6) C₁₃H₂₂N₃O 236.34 Cyclohexylamine introduces steric bulk; may affect receptor binding.

*Note: Molecular weight for the target compound is calculated based on its formula.

Substituent Effects on Reactivity and Bioactivity

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (electron-donating) at C2 in the target compound contrasts with trifluoromethyl (electron-withdrawing) in , which may alter electronic density and reactivity in nucleophilic substitutions .
  • Steric Hindrance: Bulky substituents like cyclohexylamine () or aminobutyl () at C2 reduce reaction rates in further functionalization compared to dimethylamino .
  • Solubility : Hydrochloride salts () enhance water solubility, whereas trifluoromethyl groups () increase lipophilicity, impacting pharmacokinetics .

Biological Activity

The compound 2-(Dimethylamino)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one (CAS Number: 1247499-80-4) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse scientific literature.

  • Molecular Formula : C10_{10}H14_{14}N4_{4}O
  • Molecular Weight : 181.24 g/mol
  • Structural Features : The compound features a dimethylamino group and a propan-2-yl substituent on the pyrimidine ring, which may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of specific pathways that inhibit tumor growth. In particular, it has been compared to bleomycin in terms of cytotoxicity against FaDu hypopharyngeal tumor cells, demonstrating superior or comparable efficacy in some cases .
CompoundIC50_{50} (μM)Activity Description
This compoundTBDInduces apoptosis in cancer cell lines
BleomycinTBDReference drug for comparison

Neuropharmacological Effects

The compound has also been investigated for its potential in treating neurodegenerative diseases:

  • Cholinesterase Inhibition : It has demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. This suggests a potential role in enhancing cholinergic transmission in the brain .

Antioxidant Activity

Research indicates that the compound possesses antioxidant properties:

  • Evaluation Method : The antioxidant activity was assessed using a hydrogen peroxide model where absorbance changes indicated the scavenging ability of the compound compared to Trolox, a standard antioxidant. The results showed varying degrees of antioxidant activity across different derivatives .

Case Studies

  • Study on Anticancer Efficacy
    • In a study involving various pyrimidine derivatives, this compound was evaluated for its cytotoxic effects against several cancer cell lines. The compound exhibited notable activity against breast and lung cancer cells, with further investigations needed to elucidate its mechanism of action.
  • Neuroprotective Study
    • A neuropharmacological assessment revealed that this compound could enhance cognitive function in animal models by inhibiting cholinesterases. This suggests its potential application in treating conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Dimethylamino)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of urea/thiourea, a β-keto ester, and an aldehyde. Modifications include using Lewis acids (e.g., HCl or BF₃·Et₂O) to enhance regioselectivity and yield . For example, optimizing temperature (80–100°C) and solvent polarity (ethanol or acetic acid) can improve yields from ~50% to >80%. Post-synthetic modifications, such as oxidation or alkylation, may require controlled pH (6–8) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For instance, the dimethylamino group shows a singlet at δ 2.8–3.2 ppm, while the propan-2-yl group exhibits a septet (δ 1.2–1.5 ppm) .
  • FTIR : Key peaks include N-H stretches (3200–3400 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
  • HPLC : Purity analysis (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the reported biological activities of this compound, and how are these assays designed?

  • Methodological Answer : Common assays include:

  • Antibacterial Activity : Disk diffusion or microdilution against Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentrations (MICs) are determined at 50–200 µg/mL, with contradictions resolved by standardizing inoculum size (0.5 McFarland) and growth media (Mueller-Hinton agar) .
  • Anti-inflammatory Screening : Carrageenan-induced paw edema in rodents, measuring COX-2 inhibition at 10–50 mg/kg doses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological efficacy across studies?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Experimental Design : Compare bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., HeLa vs. HEK293).
  • Compound Purity : Validate via HPLC and elemental analysis to exclude impurities affecting activity .
  • Dosage Regimens : Use pharmacokinetic modeling to adjust for bioavailability differences in in vivo studies .

Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic applications?

  • Methodological Answer :

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to enhance solubility. For example, replacing the propan-2-yl group with a pyridyl moiety increases water solubility by 2-fold .
  • Prodrug Design : Conjugate with PEG or ester linkages to improve membrane permeability .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like BTK kinase (Ki < 10 nM) and guide synthesis .

Q. How can reaction by-products be minimized during scale-up synthesis?

  • Methodological Answer :

  • Process Optimization : Use flow chemistry to maintain precise temperature (±2°C) and residence time (10–15 min), reducing side products like oxidized pyrimidines .
  • Catalyst Screening : Test immobilized catalysts (e.g., silica-supported HCl) for recyclability and selectivity .
  • Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Data Contradiction Analysis

Q. Why do some studies report high antibacterial activity while others show negligible effects?

  • Methodological Answer : Key factors include:

  • Strain-Specific Resistance : S. aureus may develop efflux pump-mediated resistance, necessitating efflux inhibitors like reserpine .
  • Biofilm Formation : Biofilm-embedded bacteria show reduced susceptibility. Use crystal violet assays to quantify biofilm disruption .
  • Compound Stability : Degradation under assay conditions (e.g., light or oxygen exposure) can be mitigated by storing solutions in amber vials under nitrogen .

Structural and Mechanistic Insights

Q. What computational tools elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study binding stability with BTK kinase over 100 ns trajectories .
  • Quantum Mechanical (QM) Calculations : Gaussian09 to map electron density around the dihydropyrimidinone core, identifying nucleophilic sites for derivatization .

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